molecular formula C9H9N5O B14446494 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-34-3

5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B14446494
CAS No.: 77961-34-3
M. Wt: 203.20 g/mol
InChI Key: UAKUUAOJHITUKE-UHFFFAOYSA-N
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Description

5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of an amino group attached to a pyrimidine ring, which is further substituted with a pyridin-3-yl group. Aminopyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like mCPBA.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium and ammonium chloride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: mCPBA is commonly used for oxidation reactions.

    Reducing Agents: Sodium and ammonium chloride are used for reduction reactions.

    Solvents: Ethanol is frequently used as a solvent in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the desired aminopyrimidine derivative.

Mechanism of Action

The mechanism of action of 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a Nur77 modulator, the compound binds to the Nur77 receptor, promoting its mitochondrial targeting and inducing apoptosis in cancer cells . This pathway involves the formation of Nur77/Bcl-2 condensates, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: An anti-cancer agent used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.

    Dasatinib: Another anti-cancer drug used for similar indications as imatinib.

    Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

Uniqueness

5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate Nur77 and induce apoptosis in cancer cells sets it apart from other aminopyrimidines .

Properties

CAS No.

77961-34-3

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

5-amino-2-(pyridin-3-ylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9N5O/c10-7-5-12-9(14-8(7)15)13-6-2-1-3-11-4-6/h1-5H,10H2,(H2,12,13,14,15)

InChI Key

UAKUUAOJHITUKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

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